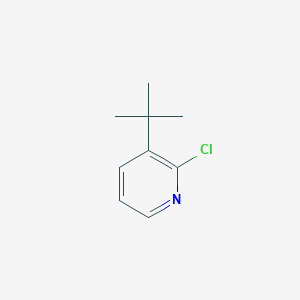

3-(Tert-butyl)-2-chloropyridine

Description

3-(Tert-butyl)-2-chloropyridine is a substituted pyridine derivative featuring a chlorine atom at the 2-position and a bulky tert-butyl group at the 3-position. This structural configuration imparts unique steric and electronic properties, distinguishing it from simpler chloropyridines. The tert-butyl group enhances steric hindrance and provides electron-donating inductive effects, which influence reactivity in catalytic reactions, biological interactions, and metabolic stability. This compound is of interest in pharmaceutical synthesis, materials science, and analytical chemistry due to its tailored substituent effects .

Properties

IUPAC Name |

3-tert-butyl-2-chloropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-9(2,3)7-5-4-6-11-8(7)10/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXRUPGYASNOHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)-2-chloropyridine typically involves the chlorination of 3-(Tert-butyl)pyridine. One common method is the reaction of 3-(Tert-butyl)pyridine with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C to ensure selective chlorination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to provide a more sustainable and scalable approach for the synthesis of such compounds .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl)-2-chloropyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Formation of 3-(Tert-butyl)-2-aminopyridine, 3-(Tert-butyl)-2-thiolpyridine, etc.

Oxidation: Formation of this compound N-oxide.

Reduction: Formation of 3-(Tert-butyl)-2-chloropiperidine.

Scientific Research Applications

3-(Tert-butyl)-2-chloropyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-2-chloropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity towards its target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The reactivity and applications of chloropyridines are highly dependent on substituent positions and steric/electronic profiles:

Reactivity in Catalytic Reactions

Suzuki-Miyaura Coupling :

- 2-Chloropyridine undergoes dimerization with Ni catalysts (e.g., Ni(cod)(dppf)), rendering it unreactive in cross-couplings. In contrast, 3- and 4-chloropyridines yield products efficiently .

- The tert-butyl group in this compound likely exacerbates steric hindrance, further reducing reactivity in such reactions.

- Rh-Catalyzed Cyclopropanation: 2-Chloropyridine acts as an additive to enhance enantioselectivity (84–92% ee) for ortho-substituted diazo compounds. However, it reduces selectivity in non-ortho substrates (0–41% ee) . The tert-butyl substituent may modulate this effect by altering the catalyst-substrate interaction.

Research Findings and Key Contrasts

Catalytic Dimerization :

- 2-Chloropyridine dimerizes under Ni catalysis, forming inactive complexes. This issue is absent in 3- and 4-chloropyridines .

- Implication : this compound may exhibit similar dimerization challenges, limiting its use in Ni-catalyzed cross-couplings.

Enantioselectivity Modulation :

- 2-Chloropyridine enhances enantioselectivity in Rh-catalyzed cyclopropanation of ortho-substituted diazo compounds but reduces it in others. The tert-butyl group could fine-tune this effect .

Metabolic Stability: The tert-butyl group may mitigate genotoxicity by hindering metabolic activation pathways observed in 2-chloropyridine-containing neonicotinoids .

Biological Activity

3-(Tert-butyl)-2-chloropyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is a chlorinated pyridine derivative that serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitution and hydrolysis, making it valuable for synthesizing more complex molecules. The compound can be synthesized through several methods, often involving the introduction of tert-butyl and chlorine groups onto the pyridine ring.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial for its antimicrobial properties, as it can interfere with essential microbial processes.

- Receptor Modulation : It may also modulate receptor activity, influencing various signaling pathways involved in cancer progression.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. A study highlighted its effectiveness against bacterial strains such as E. coli and S. aureus, suggesting potential applications in developing new antibiotics.

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The mechanism involves inducing apoptosis and cell cycle arrest, which are critical for halting tumor growth .

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. Results indicated significant inhibition zones against tested bacterial strains, supporting its potential as an antimicrobial agent.

- Cancer Cell Line Studies : In a series of experiments involving human cancer cell lines, this compound was found to reduce cell viability significantly. The study utilized the XTT assay to measure metabolic activity post-treatment, revealing a dose-dependent response that underscores the compound's anticancer potential .

Table 1: Biological Activity Summary of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.